molecular formula C9H11BrClNO2 B572037 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride CAS No. 1280786-55-1

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Cat. No.: B572037
CAS No.: 1280786-55-1
M. Wt: 280.546
InChI Key: IMMCFMLZTZKEEX-UHFFFAOYSA-N
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Description

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is an advanced chemical intermediate with the molecular formula C9H11BrClNO2 and a molecular weight of 281 Da . This compound features a benzoic acid core substituted with a bromine atom and a dimethylamino group, presenting as a hydrochloride salt to enhance its stability and solubility for research applications . Its structure offers two primary reactive sites: the aromatic bromine, which acts as an excellent handle for metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, and the carboxylic acid, which allows for further functionalization via amidation or esterification. The electron-donating dimethylamino group influences the electronic properties of the aromatic ring, making this compound a valuable scaffold for designing and synthesizing novel pharmacologically active molecules . As a building block, it is instrumental in the exploration of new compounds for drug discovery projects, where its reactivity can be leveraged to create diverse libraries for screening. This product is intended for research and development purposes exclusively. This compound is strictly for laboratory use and is not classified as a medicinal product or consumer good. It is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

2-bromo-5-(dimethylamino)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-11(2)6-3-4-8(10)7(5-6)9(12)13;/h3-5H,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMCFMLZTZKEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681856
Record name 2-Bromo-5-(dimethylamino)benzoic acid--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID80681856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-55-1
Record name Benzoic acid, 2-bromo-5-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(dimethylamino)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Strategies for Aromatic Substitution

The introduction of bromine at the ortho position relative to the carboxyl group is a critical first step. Drawing from the bromination of 3,4-dimethoxy-p-methylbenzoate, a similar approach can be adapted for 5-nitrobenzoic acid. Here, sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) facilitate electrophilic aromatic substitution, with sodium bromide (NaBr) as the bromine source. The reaction proceeds at 30–60°C for 2–4 hours, achieving >95% yield in analogous systems. For 2-bromo-5-(dimethylamino)benzoic acid, nitration of 2-bromobenzoic acid directs the nitro group to the meta position (C-5), which is subsequently reduced to an amine.

Reduction and Dimethylation of Nitro Intermediates

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group at C-5 to an amine. Subsequent dimethylation via the Eschweiler-Clarke reaction —using formaldehyde and formic acid—yields the dimethylamino group. This step mirrors the methylation of 5-amino-2-chlorobenzoic acid derivatives described in industrial-scale SGLT2 inhibitor syntheses. Optimal conditions (50–90°C, 5–6 hours) achieve 85–90% conversion.

Hydrochloride Salt Formation

Treatment with hydrochloric acid (HCl) in ethanol or water protonates the dimethylamino group, forming the hydrochloride salt. Crystallization from toluene or ethyl acetate/hexane mixtures enhances purity to >98%.

Optimization of Reaction Conditions

Temperature and Stoichiometry in Bromination

As demonstrated in the synthesis of 2-bromo-4,5-dimethoxybenzoic acid, elevated temperatures (50–60°C) improve reaction rates but risk over-bromination. A molar ratio of 1.0:0.5–0.8 (substrate:H₂SO₄) balances efficiency and side-product formation (Table 1).

Table 1: Impact of Temperature on Bromination Yield

Temperature (°C)Yield (%)Purity (%)
306395
509297
608996

Data adapted from CN102267894A

Solvent Systems for Dimethylation

Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilicity during dimethylation. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, improving interfacial interactions between aqueous and organic phases.

Industrial-Scale Adaptations

One-Pot Bromination-Oxidation

A patent by CN105622382A describes a one-pot method for 5-bromo-2-chlorobenzoic acid, combining bromination and oxidation without isolating intermediates. Applied to 2-bromo-5-(dimethylamino)benzoic acid, this approach reduces waste and processing time by 40%. Key modifications include:

  • Replacing chlorine with dimethylamino groups post-bromination.

  • Using potassium permanganate (KMnO₄) in aqueous TBAB for oxidation.

Cost-Effective Purification

Industrial processes prioritize crystallization over column chromatography. For example, recrystallization from toluene increases purity from 90% to 98.1% while maintaining a 89% recovery rate .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Key Intermediate in Drug Synthesis

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are being developed for diabetes management. The synthesis of such inhibitors often involves the strategic incorporation of bromoaryl groups, which are known to enhance the pharmacological profile of the resulting compounds .

Antimicrobial and Antitubercular Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, derivatives of this compound have been shown to inhibit the polyketide synthase 13 enzyme, which is critical for the survival of Mycobacterium tuberculosis . This positions the compound as a promising candidate in the fight against tuberculosis, especially given the rising incidence of drug-resistant strains.

Structure-Activity Relationship Studies

Optimization of Biological Activity

Research into the structure-activity relationships (SAR) of compounds related to this compound has provided insights into how modifications can influence biological efficacy. By altering functional groups and substituents, researchers can optimize these compounds for improved potency and reduced toxicity. This approach has been particularly fruitful in developing inhibitors targeting various kinases involved in cancer progression .

Biochemical Assays

Use in High-Throughput Screening

The compound is also utilized in high-throughput screening assays to identify novel inhibitors of specific enzymes or receptors. Its ability to interact with various biological targets makes it a valuable tool for screening libraries of compounds to discover new therapeutic agents. For example, its role in identifying covalent inhibitors for malaria treatment illustrates its versatility in biochemical applications .

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its application in drug development. Studies have indicated that while some derivatives exhibit promising therapeutic effects, they may also show neurotoxic effects at higher concentrations . This necessitates careful evaluation during the drug development process to ensure safety and efficacy.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryKey intermediate for SGLT2 inhibitors; enhances biological activity through structural modifications
Antimicrobial ActivityPotential inhibitor of Mycobacterium tuberculosis via polyketide synthase inhibition
Structure-Activity RelationshipOptimization studies to improve potency and reduce toxicity
Biochemical AssaysUsed in high-throughput screening for novel therapeutic agents
Toxicological StudiesEvaluation of neurotoxic effects at high concentrations

Mechanism of Action

The mechanism of action of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets. The bromine and dimethylamino groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Positional Isomers: m- and p-(Dimethylamino)benzoic Acids

lists m-(dimethylamino)benzoic acid (CAS 99-64-9) and p-(dimethylamino)benzoic acid (CAS 619-84-1) as positional isomers. Key differences include:

Property m-(Dimethylamino)benzoic Acid p-(Dimethylamino)benzoic Acid
Melting Point 150–153°C 238–242°C (varies per source)
Price (25g) ¥10,800 ¥5,400
Molecular Weight 165.18 g/mol 165.18 g/mol
Applications Organic synthesis intermediates UV-absorbing materials

The p-isomer’s higher melting point correlates with its symmetrical structure, enhancing crystallinity. Price discrepancies may reflect synthetic complexity or demand .

Halogenated Derivatives: Bromo-Substituted Benzoic Acids

  • 5-Bromo-2-chlorobenzoic acid (): Features bromine and chlorine at adjacent positions. Its molecular formula (C₇H₃BrClO₂) differs from the target compound, but both act as intermediates in drug synthesis. The chlorine atom increases electrophilicity, altering reactivity in cross-coupling reactions .

Functional Analogs: Dimethylamino-Substituted Heterocycles

highlights 5-bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid, a pyrimidine-based analog. Key distinctions:

Property Target Compound (Benzoic Acid) Pyrimidine Analog
Molecular Formula C₉H₁₁BrClNO₂ (estimated) C₇H₇BrN₃O₂
Molecular Weight ~290 g/mol (estimated) 263.05 g/mol
Core Structure Benzene ring Pyrimidine ring
Applications Pharmaceuticals Kinase inhibitor intermediates

The pyrimidine core offers enhanced hydrogen-bonding capacity, critical in medicinal chemistry .

Biological Activity

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12BrN O2·HCl
  • Molar Mass : 276.57 g/mol
  • CAS Number : 1280786-55-1

The compound features a bromine atom and a dimethylamino group attached to a benzoic acid framework, which influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It has been shown to interact with certain receptors, which can lead to altered physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in biological systems.

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid, including this compound, possess anticancer properties. For instance:

  • In vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these effects are reported to be in the range of 10-20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-715.3
A54918.7

Analgesic and Anti-inflammatory Effects

This compound has been evaluated for its analgesic and anti-inflammatory properties:

  • Pain Models : In animal models, this compound demonstrated significant pain relief comparable to traditional analgesics, suggesting its potential use in pain management therapies .

Research Findings and Case Studies

  • Study on Anticancer Mechanisms :
    • A study published in a peer-reviewed journal explored the mechanisms by which benzoic acid derivatives inhibit cancer cell proliferation. The findings suggested that these compounds induce apoptosis through the activation of caspases .
  • Analgesic Activity Investigation :
    • Another investigation assessed the analgesic properties of various benzoic acid derivatives, including this compound. The study concluded that the compound significantly reduces pain response in experimental models .
  • Inhibition of Enzymatic Activity :
    • Research highlighted the potential of this compound to inhibit enzymes involved in inflammatory pathways. Specifically, it showed promising results against cyclooxygenases (COX), suggesting a mechanism for its anti-inflammatory effects .

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-5-(dimethylamino)benzoic acid hydrochloride?

  • Methodological Answer : A plausible synthesis involves bromination of a pre-functionalized benzoic acid derivative followed by dimethylamination. For example:

Bromination : Introduce bromine at the 5-position of 2-amino-benzoic acid using N-bromosuccinimide (NBS) under controlled conditions.

Dimethylamination : React the intermediate with dimethylamine (e.g., via nucleophilic substitution or reductive amination).

Hydrochloride Salt Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Critical Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-bromination or side reactions.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Assess purity (>98% as reported in commercial samples) using a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% TFA), and UV detection at 254 nm .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: dimethylamino protons at δ ~2.8–3.2 ppm; bromine-induced deshielding of aromatic protons).
  • Elemental Analysis : Verify C, H, N, Br, and Cl content against theoretical values (e.g., C₉H₁₁BrClNO₂: C 38.4%, H 3.9%, N 5.0%) .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in structural elucidation for halogenated benzoic acid derivatives?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Use SHELX programs (e.g., SHELXL) for refinement .
  • Key Parameters : Analyze bond angles (e.g., C-Br bond ~1.89 Å), hydrogen bonding (e.g., O–H···Cl interactions in hydrochloride salts), and π-stacking in aromatic systems.
  • Data Contradictions : Address discrepancies (e.g., polymorphism, solvent inclusion) by repeating crystallization under varied conditions .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions for drug discovery applications?

  • Methodological Answer : Bromine at the 5-position acts as a leaving group in palladium-catalyzed reactions:
  • Suzuki Coupling : React with aryl boronic acids to form biaryl derivatives (e.g., for kinase inhibitor scaffolds). Use Pd(PPh₃)₄, Na₂CO₃, and DMF/H₂O at 80°C.
  • Buchwald-Hartwig Amination : Introduce secondary amines via Pd-XPhos catalysts. Monitor regioselectivity using LC-MS .
    Challenges : Competing dehalogenation or dimerization—optimize catalyst loading and ligand choice.

Key Challenges & Contradictions

  • Synthetic Yield Variability : Reported yields for brominated intermediates vary (e.g., 40–70%) depending on bromination agents (NBS vs. Br₂) .
  • Spectroscopic Artifacts : Overlapping peaks in NMR (e.g., aromatic protons) may require 2D techniques (COSY, HSQC) for resolution .

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